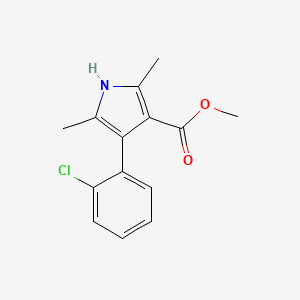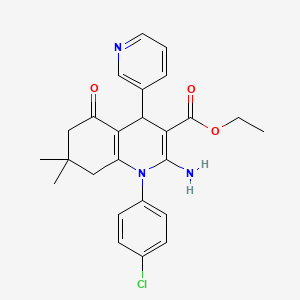![molecular formula C21H23N5O4 B11539758 (3E)-N-[2-(acetylamino)phenyl]-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)butanamide](/img/structure/B11539758.png)
(3E)-N-[2-(acetylamino)phenyl]-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of aniline derivatives to form acetamidophenyl intermediates.
Condensation Reaction: The acetamidophenyl intermediates undergo a condensation reaction with appropriate aldehydes or ketones to form the desired imino compound.
Final Coupling: The imino compound is then coupled with butanamide derivatives under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing specific catalysts to enhance reaction rates.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido and imino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, (3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity.
Pathway Modulation: The compound may influence cellular pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Paracetamol (4-acetamidophenol): A commonly used analgesic and antipyretic.
Acetanilide: An analgesic and precursor to paracetamol.
N-Phenylacetamide: A related compound with similar structural features.
Uniqueness
(3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific imino and butanamide functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H23N5O4 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-acetamido-N-[(E)-[4-(2-acetamidoanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C21H23N5O4/c1-13(12-20(29)24-19-7-5-4-6-18(19)23-15(3)28)25-26-21(30)16-8-10-17(11-9-16)22-14(2)27/h4-11H,12H2,1-3H3,(H,22,27)(H,23,28)(H,24,29)(H,26,30)/b25-13+ |
InChI Key |
DYLAQHDLUNHPJV-DHRITJCHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C)/CC(=O)NC2=CC=CC=C2NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C)CC(=O)NC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539681.png)
![6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11539692.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11539694.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11539699.png)
![2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11539701.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11539710.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2,3-dimethylaniline](/img/structure/B11539711.png)
![3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11539713.png)


![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539746.png)
![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)
